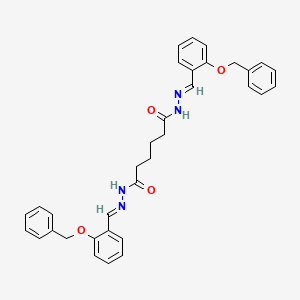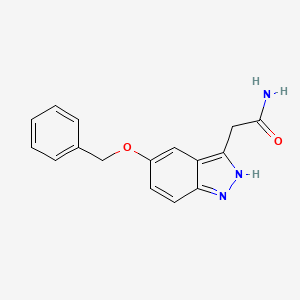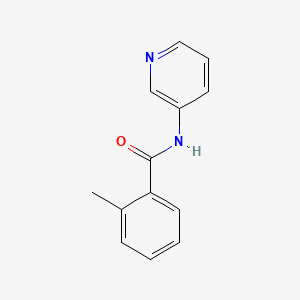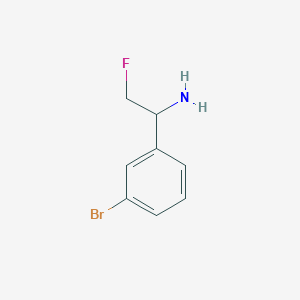
N'(1),N'(6)-Bis(2-(benzyloxy)benzylidene)hexanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’(1),N’(6)-Bis(2-(benciloxi)bencilideno)hexanedihidrazida es un compuesto orgánico que presenta dos grupos benciloxibencilideno unidos a una cadena principal de hexanedihidrazida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’(1),N’(6)-Bis(2-(benciloxi)bencilideno)hexanedihidrazida típicamente implica la reacción de condensación entre hexanedihidrazida y 2-(benciloxi)benzaldehído. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación de la base de Schiff, lo que resulta en el producto deseado.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para N’(1),N’(6)-Bis(2-(benciloxi)bencilideno)hexanedihidrazida no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. La producción industrial también puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’(1),N’(6)-Bis(2-(benciloxi)bencilideno)hexanedihidrazida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos benciloxi pueden oxidarse para formar los ácidos benzoicos correspondientes.
Reducción: La base de Schiff se puede reducir para formar la amina correspondiente.
Sustitución: Los grupos benciloxi pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o los iones alcóxido (RO-) se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácidos benzoicos y otros derivados oxidados.
Reducción: Aminas correspondientes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N’(1),N’(6)-Bis(2-(benciloxi)bencilideno)hexanedihidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación y catálisis.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas debido a su capacidad para interactuar con objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’(1),N’(6)-Bis(2-(benciloxi)bencilideno)hexanedihidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede formar complejos de coordinación con iones metálicos, que luego pueden participar en ciclos catalíticos. Además, sus características estructurales le permiten interactuar con macromoléculas biológicas, potencialmente inhibiendo o modulando su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
N-(benciloxi)ftalimidas: Similares en estructura debido a la presencia de grupos benciloxi.
Derivados de N-bencilideno: Comparten el grupo funcional de la base de Schiff.
Derivados de hexanedihidrazida: Estructura de cadena principal similar.
Unicidad
N’(1),N’(6)-Bis(2-(benciloxi)bencilideno)hexanedihidrazida es única debido a la combinación de grupos benciloxibencilideno y la cadena principal de hexanedihidrazida. Esta estructura única imparte propiedades químicas y biológicas específicas que no se observan en otros compuestos similares.
Propiedades
Fórmula molecular |
C34H34N4O4 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(2-phenylmethoxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C34H34N4O4/c39-33(37-35-23-29-17-7-9-19-31(29)41-25-27-13-3-1-4-14-27)21-11-12-22-34(40)38-36-24-30-18-8-10-20-32(30)42-26-28-15-5-2-6-16-28/h1-10,13-20,23-24H,11-12,21-22,25-26H2,(H,37,39)(H,38,40)/b35-23+,36-24+ |
Clave InChI |
HQBUKVIMRJXAKP-VJTPSNAYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)CCCCC(=O)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CCCCC(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B12051244.png)



![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)


![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051286.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)
